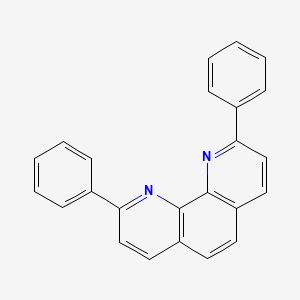

2,9-Diphenyl-1,10-phenanthroline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,9-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCVRVKEIKXBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458144 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25677-69-4 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,9-Diphenyl-1,10-phenanthroline: Synthesis, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of 2,9-Diphenyl-1,10-phenanthroline, a pivotal ligand in modern chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, detailed synthesis protocols, and its significant applications in catalysis and medicine, all grounded in established scientific principles and supported by authoritative references.

Core Compound Identification and Properties

This compound, a derivative of 1,10-phenanthroline, is a heterocyclic organic compound distinguished by the presence of two phenyl groups at the 2 and 9 positions. This substitution imparts significant steric hindrance around the nitrogen donor atoms, a feature that profoundly influences its coordination chemistry and subsequent applications.

Chemical Structure:

The structure consists of a rigid, planar 1,10-phenanthroline core with phenyl substituents flanking the nitrogen atoms. This arrangement is crucial for its unique chelating properties.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₆N₂ | [1] |

| Molecular Weight | 332.41 g/mol | [1] |

| Appearance | White to yellow powder/crystal | [1] |

| Melting Point | 186.0 to 190.0 °C | [1] |

| Purity (HPLC) | >98.0% | [1] |

| Solubility | Soluble in chloroform | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,9-disubstituted-1,10-phenanthrolines is a well-established area of organic synthesis.[2] A common and effective strategy involves a two-step process starting from 2,9-dimethyl-1,10-phenanthroline (neocuproine), proceeding through a chlorinated intermediate. The final step typically employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance.

The causality behind this multi-step approach lies in the need to first activate the 2 and 9 positions of the phenanthroline ring for subsequent carbon-carbon bond formation. Direct phenylation is challenging, hence the conversion to a di-chloro derivative provides excellent reactive sites for cross-coupling.

Below is a detailed, self-validating protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of the Precursor, 2,9-Dichloro-1,10-phenanthroline

This initial step involves the chlorination of 1,10-phenanthroline-2,9-dione.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,10-phenanthroline-2,9-dione with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

-

Reaction Execution: The mixture is refluxed for 8-16 hours under an inert nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water. The resulting precipitate, 2,9-dichloro-1,10-phenanthroline, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Part B: Suzuki-Miyaura Cross-Coupling to Yield this compound

This final step couples the chlorinated precursor with phenylboronic acid.

-

Reaction Setup: In a Schlenk flask, under an inert atmosphere, dissolve 2,9-dichloro-1,10-phenanthroline and phenylboronic acid (2.2 equivalents) in a suitable solvent such as a mixture of toluene and ethanol.

-

Catalyst and Base Addition: To this solution, add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), and an aqueous solution of a base, typically sodium carbonate or potassium carbonate.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours. The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The unique steric and electronic properties of this compound have led to its widespread use in various fields of chemical research and are increasingly being explored in drug development.

Coordination Chemistry and Photocatalysis

This compound is an excellent bidentate ligand, forming stable complexes with a variety of transition metals.[2] The bulky phenyl groups create a sterically hindered coordination environment, which can enforce specific geometries and influence the reactivity of the metal center.

A particularly significant application is in the field of photoredox catalysis, where copper(I) complexes of this compound, such as [Cu(dpp)₂]⁺, have shown remarkable efficacy.[2] These complexes exhibit long-lived metal-to-ligand charge transfer (MLCT) excited states, enabling them to act as potent photosensitizers for a range of organic transformations, including Atom Transfer Radical Addition (ATRA) reactions.[3][4][5][6]

Mechanism of Action in ATRA Reactions:

The photocatalytic cycle is initiated by the photoexcitation of the copper(I) complex. This leads to an excited state with both an oxidized copper(II) center and a reduced ligand radical anion. This excited complex can then engage in electron transfer processes with organic substrates, initiating a radical chain reaction. The steric bulk of the diphenylphenanthroline ligand is crucial for preventing catalyst deactivation and promoting efficient catalytic turnover.

Caption: Photocatalytic cycle of an ATRA reaction with a Cu(I)-dpp complex.

Experimental Protocol: Copper-Catalyzed Atom Transfer Radical Addition (ATRA)

The following is a general protocol for a photocatalytic ATRA reaction using a [Cu(dpp)₂]⁺ complex.

-

Catalyst Preparation: The [Cu(dpp)₂]PF₆ catalyst can be synthesized by reacting this compound with a copper(I) salt, such as [Cu(CH₃CN)₄]PF₆, in a suitable solvent like dichloromethane.

-

Reaction Setup: In a photoreactor tube, the alkene substrate, the alkyl halide (R-X), and the [Cu(dpp)₂]PF₆ catalyst (typically 1-5 mol%) are dissolved in a degassed solvent (e.g., acetonitrile or dichloromethane).

-

Reaction Execution: The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for the required time (typically several hours), with reaction progress monitored by GC-MS or NMR.

-

Work-up and Purification: Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the desired ATRA product.

Drug Development: Targeting G-Quadruplex DNA

In the realm of drug development, 2,9-disubstituted-1,10-phenanthroline derivatives are emerging as promising anticancer agents due to their ability to selectively bind to and stabilize G-quadruplex DNA structures.[7][8] G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and the promoter regions of some oncogenes.

Mechanism of Anticancer Activity:

The stabilization of G-quadruplexes in telomeres by these phenanthroline derivatives can inhibit the activity of telomerase, an enzyme that is overactive in the majority of cancer cells and is essential for maintaining telomere length and enabling immortal cell proliferation.[9] By locking the telomere into a G-quadruplex conformation, the ligand effectively blocks telomerase from accessing its substrate, leading to telomere shortening, cellular senescence, and ultimately, apoptosis of the cancer cells.

Caption: Mechanism of telomerase inhibition by G-quadruplex stabilization.

Experimental Evaluation of G-Quadruplex Binding:

The interaction of this compound derivatives with G-quadruplex DNA can be assessed using various biophysical techniques:

-

FRET (Förster Resonance Energy Transfer) Melting Assays: These assays measure the increase in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding, indicating stabilization.[7][8]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can confirm the formation of G-quadruplex structures and detect conformational changes upon ligand binding.[7][8]

Conclusion

This compound is a versatile and powerful ligand with a well-defined structure and accessible synthesis. Its unique steric properties have paved the way for significant advancements in photoredox catalysis, offering efficient and sustainable methods for organic synthesis. Furthermore, its derivatives are at the forefront of innovative anticancer strategies, demonstrating the critical role of targeted molecular design in drug development. This guide provides a foundational understanding for researchers and scientists to explore and expand upon the vast potential of this remarkable compound.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11186609, this compound. Retrieved from [Link]

- Requirand, P., et al. (2017). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Dalton Transactions, 46(20), 6553-6569.

- Maji, S., et al. (2021). New 2,9-disubstituted-1,10-phenanthroline derivatives with anticancer activity by selective targeting of telomeric G-quadruplex DNA. Bioorganic & Medicinal Chemistry, 36, 116093.

- Guedes, R. C., et al. (2022). Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders. Bioorganic & Medicinal Chemistry, 72, 116971.

- Fayad, R., et al. (2020). Mechanistic Insights into Visible-Light-Induced ATRA Reactions Powered by the Symbiotic Relationship between Cu(II)/Cu(I) Phenanthroline Complexes.

- Mergny, J. L., & Hélène, C. (1998). G-quadruplex DNA: a target for drug design.

-

Requirand, P., et al. (2017). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Dalton Transactions, 46(20), 6553-6569. Retrieved from [Link]

-

Guedes, R. C., et al. (2022). Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders. PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,9-Dichloro-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of 2,9-Diphenyl-1,10-phenanthroline

An In-Depth Technical Guide on the Synthesis of 2,9-Diphenyl-1,10-phenanthroline

This compound, commonly known as bathocuproine, is a cornerstone ligand in modern chemistry. Its rigid, planar phenanthroline core, flanked by sterically demanding phenyl groups at the 2 and 9 positions, imparts unique properties to its metal complexes. These characteristics are pivotal in diverse applications, from tuning the photophysical properties of copper(I) complexes for photocatalysis and organic light-emitting diodes (OLEDs) to developing highly selective chemosensors.[1][2][3] The synthesis of this ligand, however, is not trivial and presents challenges in achieving the desired disubstitution pattern efficiently.[4]

This guide provides an in-depth, experience-driven walkthrough of the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the choice of reagents and conditions, and provide a robust, validated protocol suitable for a research or drug development setting.

Synthetic Strategy: A Tale of Two Pathways

The construction of the this compound scaffold can be approached from two primary retrosynthetic viewpoints. The choice of strategy is critical, balancing precursor availability, reaction scalability, and overall yield.

-

Strategy A: Late-Stage Arylation: This is the most prevalent and arguably more versatile approach. It involves first securing a 1,10-phenanthroline core that is pre-functionalized at the 2 and 9 positions with good leaving groups, typically chlorine. This 2,9-dichloro-1,10-phenanthroline precursor then undergoes a cross-coupling or nucleophilic substitution reaction to introduce the phenyl groups.[4][5] This method is favored due to the modularity it offers; in principle, various aryl or alkyl groups can be introduced in the final step.

-

Strategy B: Ring Construction from Phenylated Precursors: This approach involves building the phenanthroline ring system using building blocks that already contain the necessary phenyl substituents. This would typically involve a modified Skraup or Doebner-von Miller reaction.[6][7][8] While elegant, this pathway can suffer from lower yields and the formation of complex isomeric mixtures, making purification a significant challenge.[9][10]

For the purposes of this guide, we will focus on Strategy A , which represents a more reliable and widely adopted methodology in the field.

The Core Synthesis Pathway: From Neocuproine to the Dichloro Precursor

The journey to our target molecule begins with a readily available starting material, 2,9-dimethyl-1,10-phenanthroline (neocuproine). The strategic goal is to convert the methyl groups into chlorine atoms, creating the reactive handles needed for the final arylation step.

Step 1: Oxidation of Neocuproine

The methyl groups of neocuproine must first be oxidized. A common method involves selenium dioxide (SeO₂) oxidation to yield 1,10-phenanthroline-2,9-dicarbaldehyde.[11] However, a more direct route to the necessary precursor for chlorination involves the formation of 1,10-dihydro-1,10-phenanthroline-2,9-dione. This can be achieved through various oxidation methods.[4]

-

Causality: The choice of oxidation method is crucial. While SeO₂ is effective, the subsequent conversion of the resulting aldehydes to the diol and then to the dichloride adds steps. A more streamlined approach involves methods that directly yield the phenanthrolinedione, which is readily tautomerized and chlorinated.[4]

Step 2: Chlorination to 2,9-Dichloro-1,10-phenanthroline

The synthesis of 2,9-dichloro-1,10-phenanthroline from the corresponding dione is a standard transformation. A robust method employs a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux.[4][5]

-

Expertise in Action: The use of POCl₃ alone can sometimes be insufficient for complete conversion. The addition of PCl₅ ensures a higher concentration of the active chlorinating species, driving the reaction to completion and leading to higher yields of the desired dichloro product. Thionyl chloride (SOCl₂) has also been reported as a potentially cleaner alternative, generating fewer side products.[5]

The Keystone Reaction: Nucleophilic Arylation

With the 2,9-dichloro-1,10-phenanthroline precursor in hand, the final and most critical step is the introduction of the two phenyl groups. This is typically accomplished via a nucleophilic aromatic substitution reaction using an organolithium reagent.

Mechanism and Rationale

The reaction proceeds by the nucleophilic attack of a strong carbanion, in this case, phenyllithium (PhLi), on the electron-deficient carbon atoms at the 2 and 9 positions of the phenanthroline ring. The chloride ions are subsequently eliminated, forming the new carbon-carbon bonds.

-

Trustworthiness of the Protocol: This reaction must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Organolithium reagents are extremely reactive towards water and oxygen.

-

Controlling the Reaction: The reaction is highly exothermic. Maintaining a very low temperature, typically -78 °C (a dry ice/acetone bath), is non-negotiable.[5] This prevents undesirable side reactions, such as the formation of mono-substituted byproducts or decomposition of the organometallic reagent.[5]

The overall synthetic workflow is summarized in the diagram below.

Caption: High-level workflow for the synthesis of this compound.

Validated Experimental Protocol

This protocol details the arylation step, which is the most critical part of the synthesis. It assumes the availability of the 2,9-dichloro-1,10-phenanthroline precursor.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2,9-Dichloro-1,10-phenanthroline | 1.0 equivalent | Starting material |

| Phenyllithium (PhLi) | ~1.9 M in dibutyl ether, 2.2 equivalents | Phenyl group source (nucleophile) |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Reaction solvent |

| Saturated NH₄Cl solution | Aqueous | Quenching agent |

| Dichloromethane (DCM) | Reagent grade | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Powder | Drying agent |

| Schlenk flask / three-neck flask | Flame-dried | Reaction vessel for inert atmosphere |

| Syringes and needles | Dry | Reagent transfer |

| Dry ice / Acetone bath | -78 °C | Cooling |

| Magnetic stirrer and stir bar | - | Agitation |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution of Precursor: Add 2,9-dichloro-1,10-phenanthroline (1.0 eq) to the flask. Add anhydrous THF via cannula or syringe to dissolve the solid.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Addition of Phenyllithium: Slowly add phenyllithium (2.2 eq) dropwise to the cold, stirred solution via syringe over 20-30 minutes. A color change should be observed.

-

Causality: Slow, dropwise addition is critical to dissipate the heat of reaction and maintain the low temperature, preventing side reactions. Using a slight excess (2.2 eq) of PhLi ensures the complete conversion of the dichloro starting material.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Then, let the mixture slowly warm to room temperature and continue stirring overnight (12-16 hours).[5]

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice-water bath.

-

Self-Validation: The quench is an exothermic process. Slow addition to a cooled flask is a critical safety and control step.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting material, mono-substituted byproduct (2-chloro-9-phenyl-1,10-phenanthroline), and any biphenyl formed from the organolithium reagent.

Purification Protocol

-

Column Chromatography: The primary method for purification is flash column chromatography on silica gel.[5]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) or a dichloromethane/methanol system can be effective.[5] The desired product is typically less polar than the mono-substituted byproduct.

-

-

Recrystallization: The purified solid can be further refined by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexanes, to obtain analytically pure, crystalline material.[5]

Analytical Characterization

| Analysis Technique | Expected Result |

| ¹H NMR (CDCl₃) | A complex aromatic region. Expect signals for the phenanthroline backbone protons (typically doublets and multiplets between 7.5-8.5 ppm) and the phenyl group protons.[12] |

| ¹³C NMR (CDCl₃) | Expect signals for the distinct carbon environments of the phenanthroline core and the phenyl rings. The carbons attached to nitrogen (C2, C9) will be significantly downfield.[12] |

| Mass Spec (EI/ESI) | Expected M⁺ or [M+H]⁺ peak corresponding to the molecular weight of C₂₄H₁₆N₂ (332.40 g/mol ). |

| Melting Point | ~177-179 °C. |

Hazard Analysis and Safety Precautions

The synthesis of this compound involves several hazardous materials. Strict adherence to safety protocols is mandatory.

| Reagent/Class | Primary Hazards | Recommended Precautions |

| Organolithiums | Pyrophoric (ignite spontaneously in air), corrosive, react violently with water. | Handle under inert atmosphere only. Use proper syringe techniques (e.g., Sure/Seal™ bottles). Have a Class D fire extinguisher available. |

| Chlorinating Agents | Corrosive, toxic, react violently with water. | Work in a certified chemical fume hood. Wear acid-resistant gloves, lab coat, and safety goggles. |

| Anhydrous Solvents | Flammable. THF can form explosive peroxides. | Use in a well-ventilated area away from ignition sources. Use freshly distilled or inhibitor-free solvents. |

| Nitrobenzene/Aniline | Highly toxic, readily absorbed through the skin, can cause methemoglobinemia (reduced oxygen capacity of blood).[13][14][15][16][17] | Avoid all skin contact. Use in a fume hood. Wear appropriate gloves (e.g., butyl rubber). |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful execution of a low-temperature nucleophilic aromatic substitution. By understanding the rationale behind each step—from precursor synthesis to the critical arylation reaction and final purification—researchers can reliably produce this valuable ligand. The protocol described herein, grounded in established literature and practical experience, provides a robust framework for achieving this synthetic goal while prioritizing safety and control. The versatility of the 2,9-dichloro-1,10-phenanthroline intermediate opens the door to a wide array of other substituted phenanthrolines, making this a powerful platform for ligand design and development.

References

- Nitrobenzene vs. Aniline: What's the Difference?. (2024). Vertex AI Search.

- One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. Google Patents (WO2010127575A1).

-

Nitrobenzene. United States Environmental Protection Agency (EPA). Available from: [Link]

-

Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. (2013). Safety and Health at Work. Available from: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

-

Skraup's Synthesis. (2012). Vive Chemistry Blog. Available from: [Link]

-

Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. (2014). RSC Publishing. Available from: [Link]

-

Studies on the Doebner-Miller, Skraup, and Related Reactions. III. Preparation of Some Substituted 1,10-Phenanthrolines. Australian Journal of Chemistry. Available from: [Link]

-

SKRAUP'S REACTION APPLIED TO THE PHENYLENEDIAMINES. PREPARATION OF THE PHENANTHROLINES AND RELATED DIPYRIDYLS. Journal of the American Chemical Society. Available from: [Link]

-

Aniline. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Available from: [Link]

-

NITROBENZENE. Delaware Health and Social Services. Available from: [Link]

-

Oxidation of this compound to Generate the 5,6-Dione and Its Subsequent Alkylation Product. ResearchGate. Available from: [Link]

- Purification of 1,10-phenanthrolines. Google Patents (US3389143A).

-

Doebner–Miller reaction. Wikipedia. Available from: [Link]

-

Structures of the Copper(I) and Copper(II) Complexes of this compound. Inorganic Chemistry. Available from: [Link]

-

Synthesis and Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone). Journal of the Chemical Society of Pakistan. Available from: [Link]

-

Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. ResearchGate. Available from: [Link]

-

2,9-Disubstituted 1,10-phenanthroline nickel complexes: Syntheses, characterization, and their ethylene oligomerization. ResearchGate. Available from: [Link]

-

Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. SciSpace. Available from: [Link]

-

Synthesis, NMR and Single Crystal analysis of Novel 2,9-dimethyl-4,7-diphenyl[13][18]phenanthrolinediium. ResearchGate. Available from: [Link]

-

1,10-Phenanthroline. Wikipedia. Available from: [Link]

-

Doebner-von Miller Synthesis. Name-Reaction.com. Available from: [Link]

-

RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. QUÍMICA NOVA. Available from: [Link]

-

What is the complete procedure for Doebner-von miller reaction?. ResearchGate. Available from: [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available from: [Link]

-

Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. MDPI. Available from: [Link]

- One-Step Synthesis Method of 2,9-Dimethyl-4,7-Diphenyl-1,10-Phenanthroline. Google Patents (US20120165532A1).

Sources

- 1. This compound | 25677-69-4 | Benchchem [benchchem.com]

- 2. Structures of the Copper(I) and Copper(II) Complexes of this compound: Implications for Excited-State Structural Distortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents [patents.google.com]

- 10. US20120165532A1 - One-Step Synthesis Method of 2,9-Dimethyl-4,7-Diphenyl-1,10- Phenanthroline - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. difference.wiki [difference.wiki]

- 14. epa.gov [epa.gov]

- 15. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 17. dhss.delaware.gov [dhss.delaware.gov]

- 18. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Solubility and Stability of 2,9-Diphenyl-1,10-phenanthroline

Introduction

2,9-Diphenyl-1,10-phenanthroline, a sterically hindered derivative of 1,10-phenanthroline, is a versatile heterocyclic ligand of significant interest in coordination chemistry, analytical applications, and materials science.[1][2][3] Its unique structure, characterized by the presence of bulky phenyl groups at the 2 and 9 positions, imparts distinct physical and chemical properties that govern its behavior in solution and under various environmental stressors. This technical guide provides a comprehensive exploration of the core solubility and stability characteristics of this compound, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and professionals in drug development.

The strategic placement of the phenyl substituents significantly influences the molecule's ability to chelate metal ions, leading to the formation of stable complexes with unique photophysical and electrochemical properties.[1][3] Understanding the solubility and stability of the uncomplexed ligand is paramount for its effective utilization in synthesis, formulation, and application. This guide will delve into the theoretical considerations and practical methodologies for characterizing these critical parameters.

I. Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before exploring its solubility and stability.

| Property | Value | Source |

| CAS Number | 25677-69-4 | [1][4] |

| Molecular Formula | C₂₄H₁₆N₂ | [1][5] |

| Molecular Weight | 332.41 g/mol | [1][2] |

| Appearance | White to yellow or light orange crystalline powder | [1][2] |

| Melting Point | 186 - 190 °C | [2] |

| pKa | The pKa of the conjugate acid of the parent 1,10-phenanthroline is approximately 4.84. The electron-withdrawing nature of the phenyl groups is expected to slightly decrease the basicity of the nitrogen atoms in this compound.[6] | N/A |

II. Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of an organic compound is dictated by its polarity and the intermolecular forces it can establish with the solvent. The general principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[7] The molecule possesses a large, nonpolar aromatic surface area due to the phenanthroline core and the two phenyl rings, which suggests good solubility in nonpolar organic solvents. The presence of two nitrogen atoms introduces a degree of polarity, potentially allowing for some solubility in more polar organic solvents.

Qualitative Solubility Observations

Based on its structure, the following qualitative solubility profile can be anticipated:

-

High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform). The large nonpolar surface area of the molecule allows for favorable van der Waals interactions with these solvents.

-

Moderate Solubility: Polar aprotic solvents (e.g., tetrahydrofuran (THF), acetone, acetonitrile). The nitrogen atoms can act as hydrogen bond acceptors, but the overall nonpolar character dominates.

-

Low to Insoluble: Polar protic solvents (e.g., water, methanol, ethanol). The molecule's inability to act as a hydrogen bond donor and its significant hydrophobicity limit its solubility in these solvents.[1][8]

-

Acidic/Basic Aqueous Solutions: In acidic solutions, the nitrogen atoms can be protonated, forming a salt and thereby increasing aqueous solubility.[6]

Quantitative Solubility Determination: Experimental Workflow

A precise understanding of solubility requires empirical determination. The following is a standardized protocol for quantifying the solubility of this compound in various solvents.

Caption: Workflow for Quantitative Solubility Determination.

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully separate the supernatant from the solid phase using either centrifugation followed by decantation or filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

-

Concentration Analysis:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Dilute the saturated supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

-

Determine the concentration of the diluted supernatant from the calibration curve and back-calculate the concentration of the original saturated solution.[9][10][11][12]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method with a UV detector. A reversed-phase C18 column with an acetonitrile/water mobile phase is a common starting point for phenanthroline derivatives.[13][14][15]

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject a known volume of the diluted saturated supernatant and determine its concentration from the calibration curve.

-

-

-

Solubility Calculation:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

III. Stability Profile: A Multi-faceted Assessment

The stability of a compound refers to its ability to resist chemical change over time under the influence of various environmental factors. For drug development and materials science applications, a thorough understanding of a compound's stability is critical for determining its shelf-life, storage conditions, and potential degradation pathways.[16][17][18] Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process and identify potential degradation products.[19][20]

Key Factors Influencing the Stability of this compound:

-

pH: The phenanthroline ring system is generally stable across a wide pH range. However, extreme pH conditions, particularly in combination with elevated temperatures, can potentially lead to hydrolysis or other degradation reactions. The stability of phenanthroline-metal complexes is known to be pH-dependent.[21][22]

-

Temperature: Elevated temperatures can provide the activation energy for degradation reactions. Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the solid material.

-

Light (Photostability): Aromatic heterocyclic compounds can be susceptible to photodegradation. Exposure to UV or visible light may induce photochemical reactions. Photostability testing is crucial, especially for applications where the compound will be exposed to light.[16][23]

-

Oxidation: The presence of oxidizing agents can lead to the oxidation of the phenanthroline ring system.[24]

Forced Degradation Study: Experimental Workflow

The following workflow outlines a systematic approach to conducting forced degradation studies on this compound.

Caption: Workflow for Forced Degradation Studies.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[16]

-

-

Application of Stress Conditions:

-

Acidic and Basic Hydrolysis: Mix the stock solution with an equal volume of an acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution. Keep the samples at room temperature or an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 60 °C).

-

Photodegradation: Expose the stock solution to a light source that produces a combination of UV and visible light, as specified in ICH Q1B guidelines.[16][23] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.[25]

-

-

Data Interpretation:

-

Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

-

Calculate the percentage of degradation.

-

For significant degradation products, use techniques like HPLC-MS to elucidate their structures.[14]

-

IV. Conclusion

The solubility and stability of this compound are critical parameters that underpin its successful application in diverse scientific and industrial fields. This guide has provided a comprehensive framework for understanding and experimentally determining these properties. A systematic approach, combining predictive principles with rigorous experimental validation, is essential for generating reliable and reproducible data. The detailed protocols for solubility determination and forced degradation studies serve as a practical resource for researchers, enabling them to confidently characterize this important molecule and unlock its full potential.

V. References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

-

Forced Degradation Studies. Creative Biolabs. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU. [Link]

-

Compact device for in situ ultraviolet–visible spectrophotometric measurement of photocatalytic kinetics. Review of Scientific Instruments. [Link]

-

UV–Visible Spectrophotometry for Organic Compounds | Wavelength Scanning & Kinetics Analysis. YouTube. [Link]

-

Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. MDPI. [Link]

-

A high performance liquid chromatography method to determine phenanthroline derivatives used in OLEDs and OSCs. ResearchGate. [Link]

-

Degradation kinetics: a UV–Vis spectra showing absorbance as a function... ResearchGate. [Link]

-

Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. PubMed. [Link]

-

Understanding the Role of Water in 1,10-Phenanthroline Monohydrate. [Link]

-

Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. bepls. [Link]

-

2,9-dimethyl-4,10-diphenyl-1H-1,10-phenanthroline. PubChem - NIH. [Link]

-

This compound. PubChem. [Link]

-

Stability of tris 1,10-Phenanthroline Iron (II) complex in different composition by Absorbance measurement. Jetir.Org. [Link]

-

The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions. UNCW Institutional Repository. [Link]

-

Stability-Indicating HPLC Method Development. vscht.cz. [Link]

-

Oxidation of this compound to Generate the 5,6-Dione and Its Subsequent Alkylation Product. ResearchGate. [Link]

-

ChemInform Abstract: Absorption and Luminescence Properties of 1,10-Phenanthroline, 2,9- Diphenyl-1,10-phenanthroline, 2,9-Dianisyl-1,10-phenanthroline and Their Protonated Forms in Dichloromethane Solution. ResearchGate. [Link]

-

First 24-Membered Macrocyclic 1,10-Phenanthroline-2,9-Diamides—An Efficient Switch from Acidic to Alkaline Extraction of f-Elements. MDPI. [Link]

-

Solubilities of 1,10-phenanthroline and substituted derivatives in water and in aqueous methanol. Journal of Chemical & Engineering Data. [Link]

-

Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]

-

Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

Stability of tris-1,10–phenanthroline iron (II) complex in different composites. ResearchGate. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 25677-69-4 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C24H16N2 | CID 11186609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. preisig.folk.ntnu.no [preisig.folk.ntnu.no]

- 10. pubs.aip.org [pubs.aip.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bepls.com [bepls.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. onyxipca.com [onyxipca.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 20. acdlabs.com [acdlabs.com]

- 21. jetir.org [jetir.org]

- 22. researchgate.net [researchgate.net]

- 23. database.ich.org [database.ich.org]

- 24. researchgate.net [researchgate.net]

- 25. web.vscht.cz [web.vscht.cz]

A Spectroscopic Guide to 2,9-Diphenyl-1,10-phenanthroline (Bathophenanthroline)

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 2,9-diphenyl-1,10-phenanthroline, a significant ligand in coordination chemistry and a critical component in various analytical and technological applications. Commonly known as bathophenanthroline, its unique structure, featuring bulky phenyl substituents at the 2 and 9 positions of the phenanthroline core, imparts distinct steric and electronic properties that are reflected in its spectroscopic signatures. This document details the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data of bathophenanthroline, offering insights into spectral interpretation and providing standardized protocols for data acquisition. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound and require a thorough understanding of its analytical profile for structural verification, purity assessment, and mechanistic studies.

Introduction: The Significance of this compound

This compound (DPP), or bathophenanthroline, is a heterocyclic aromatic compound with the chemical formula C₂₄H₁₆N₂[1]. Its molecular structure is characterized by a rigid, planar 1,10-phenanthroline core flanked by two phenyl groups. These phenyl substituents are crucial as they introduce significant steric hindrance around the nitrogen donor atoms, influencing the coordination geometry and stability of its metal complexes.

This unique structural feature has led to its widespread use in several scientific domains:

-

Coordination Chemistry: DPP is a powerful bidentate chelating ligand, particularly for transition metal ions. The steric bulk of the phenyl groups often enforces a distorted tetrahedral geometry in its complexes, which can have profound effects on their photophysical and electrochemical properties[2].

-

Analytical Chemistry: The intense color of its metal complexes, especially with iron(II), forms the basis of sensitive spectrophotometric methods for metal ion quantification.

-

Materials Science: DPP and its derivatives are employed as host materials, electron transport layers, and exciton blocking layers in organic light-emitting diodes (OLEDs), contributing to enhanced device efficiency and longevity.

A thorough understanding of the spectroscopic properties of DPP is paramount for its effective application. The following sections will delve into the details of its UV-Vis, NMR, and IR spectra, providing both the fundamental principles and practical guidance for laboratory analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure of this compound by probing the transitions of electrons between molecular orbitals.

Theoretical Basis

The UV-Vis absorption spectrum of DPP is dominated by intense bands arising from π → π* transitions within the extensive aromatic system, which includes both the phenanthroline core and the phenyl substituents. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals. Less intense n → π transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed. The solvent environment can influence the position and intensity of these absorption bands. For instance, protonation of the nitrogen atoms in acidic media can lead to a red-shift (bathochromic shift) of the low-energy absorption bands[3].

Experimental Protocol: UV-Vis Spectrum Acquisition

A standardized protocol for obtaining the UV-Vis absorption spectrum of this compound is outlined below.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes with a 1 cm path length.

Reagents:

-

This compound (high purity).

-

Spectroscopic grade solvent (e.g., ethanol, chloroform, or dichloromethane).

Procedure:

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the DPP and dissolving it in the chosen solvent. Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁵ M) from the stock solution.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum across the desired wavelength range (typically 200-500 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the DPP solution to be measured, and then fill it with the solution. Place the cuvette in the sample holder.

-

Spectrum Acquisition: Record the absorption spectrum of the sample.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the absorbance values. If a molar absorptivity (ε) value is required, use the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Data Interpretation and Summary

The UV-Vis spectrum of this compound typically exhibits strong absorption bands in the ultraviolet region.

| Wavelength (λmax) | Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| ~295 nm | Dichloromethane | Not explicitly stated, but part of an intense band | π → π* |

Note: The molar absorptivity for the copper(I) complex, [Cu(dpp)₂]⁺, has a metal-to-ligand charge-transfer (MLCT) band around 440-444 nm with a molar absorptivity of approximately 3800 M⁻¹cm⁻¹ in dichloromethane[2][4]. The free ligand itself shows intense absorption in the UV region due to π → π* transitions[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Theoretical Basis

In ¹H NMR, the chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons in aromatic regions are deshielded and appear at higher chemical shifts (downfield). The splitting of signals (multiplicity) is due to spin-spin coupling with neighboring protons, providing information on the connectivity of atoms. In ¹³C NMR, the chemical shift of each carbon atom is determined by its hybridization and the electronegativity of attached atoms, providing a map of the carbon framework.

Experimental Protocol: NMR Spectrum Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Reagents:

-

This compound.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Tetramethylsilane (TMS) as an internal standard (0 ppm).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of DPP in about 0.6-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS if the solvent does not already contain it.

-

Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, usually with broadband proton decoupling to produce a spectrum with singlets for each unique carbon atom.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Data Interpretation and Summary

The NMR spectra of DPP reflect its symmetric structure. The following tables summarize the expected chemical shifts based on data for closely related structures and complexes.

¹H NMR Spectral Data (Predicted, based on related structures in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl Protons | ~7.4 - 8.0 | Multiplet |

| Phenanthroline H-3, H-8 | ~8.0 | Doublet |

| Phenanthroline H-5, H-6 | ~8.2 | Singlet |

| Phenanthroline H-4, H-7 | ~8.7 | Doublet |

Note: The exact chemical shifts for the free ligand may vary. The provided data is an estimation based on the spectrum of its copper(I) complex, [Cu(dpp)₂]⁺, where the aromatic protons of the phenanthroline moiety appear between δ 8.05 and 8.74 ppm, and the phenyl protons are observed between δ 6.52 and 7.43 ppm in DMSO-d₆[2]. For the parent 1,10-phenanthroline, protons resonate in the range of 7.6 to 9.2 ppm[6].

¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl Carbons | ~125 - 140 |

| Phenanthroline CH | ~124 - 137 |

| Phenanthroline Quaternary C | ~143 - 158 |

Note: Specific assignments require 2D NMR techniques like HSQC and HMBC. The chemical shifts are general ranges for aromatic carbons in similar environments.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the functional groups and characterize the vibrational modes of the this compound molecule.

Theoretical Basis

The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved. The IR spectrum of DPP is characterized by several key regions:

-

>3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

1400-1650 cm⁻¹: C=C and C=N stretching vibrations within the phenanthroline and phenyl rings. These are often intense and characteristic of the aromatic system[7].

-

<900 cm⁻¹: Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the aromatic rings. For 1,10-phenanthroline, strong bands are observed at 738 cm⁻¹ and 854 cm⁻¹[7].

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum with a clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Summary

The IR spectrum of this compound will display a series of absorption bands corresponding to the vibrations of its aromatic framework.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3050 - 3100 | Aromatic C-H Stretch |

| 1580 - 1640 | C=N and C=C Aromatic Ring Stretching |

| 1400 - 1560 | C=C Aromatic Ring Stretching |

| 700 - 900 | Aromatic C-H Out-of-Plane Bending |

Note: The IR spectra of phenanthroline derivatives show characteristic absorption peaks for −N=C− and −C=C− stretching vibrations in the range of 1582-1608 cm⁻¹[8].

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow illustrates the logical progression from sample preparation to structural confirmation.

Caption: Integrated workflow for the spectroscopic characterization of DPP.

Conclusion

The spectroscopic data presented in this guide provide a foundational analytical fingerprint for this compound. UV-Vis spectroscopy reveals the characteristic π → π* electronic transitions of its extensive aromatic system. NMR spectroscopy confirms the molecular structure through the distinct chemical shifts and coupling patterns of its proton and carbon nuclei. Finally, IR spectroscopy identifies the key vibrational modes associated with its aromatic C-H, C=C, and C=N bonds. Together, these techniques offer a robust and self-validating system for the identification, purity assessment, and structural elucidation of this vital chemical compound, empowering researchers to utilize it with confidence in their diverse applications.

References

-

ACS Omega. (2022). Design of Bis(1,10-phenanthroline) Copper(I)-Based Mechanochromic Indicators. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d₆. TMS was used as the standard. Retrieved from [Link]

-

Inorganic Chemistry. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Retrieved from [Link]

-

MDPI. (n.d.). First 24-Membered Macrocyclic 1,10-Phenanthroline-2,9-Diamides—An Efficient Switch from Acidic to Alkaline Extraction of f-Elements. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions. (1992). Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Structural Characterization of Cu(I) and Ni(II) Complexes that Contain the Bis[2-(diphenylphosphino)phenyl]ether Ligand. Novel Emission Properties for the Cu(I) Species. Retrieved from [Link]

-

NIH. (2022). Design of Bis(1,10-phenanthroline) Copper(I)-Based Mechanochromic Indicators. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,10-PHENANTHROLINE-2,9-DI-CARBOXYLIC-ACID - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Copper(I) complexes of 1,10-phenanthroline-oligophenylenevinylene conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs... Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Absorption and Luminescence Properties of 1,10-Phenanthroline, 2,9- Diphenyl-1,10-phenanthroline, 2,9-Dianisyl-1,10-phenanthroline and Their Protonated Forms in Dichloromethane Solution. Retrieved from [Link]

-

Chemistry Research Journal. (n.d.). Synthesis and Characterization of Mixed 1,10- Phenanthroline and Penicillin G Procaine Metal (II) Complexes. Retrieved from [Link]

-

NIH. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 1,10-phenanthroline monohydrate, (b) Acetamide, (c)... Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]nih.gov/pmc/articles/PMC4038936/)

Sources

- 1. Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions [mdpi.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design of Bis(1,10-phenanthroline) Copper(I)-Based Mechanochromic Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-METHYL-1,10-PHENANTHROLINE(3002-78-6) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

The Architectural Blueprint of a Key Chelator: An In-depth Technical Guide to the Crystal Structure of 2,9-Diphenyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Ligand

In the landscape of coordination chemistry and materials science, 1,10-phenanthroline and its derivatives stand as foundational pillars. Their rigid, planar structure and bidentate nitrogen donors make them exceptional chelating agents for a vast array of metal ions. Among these derivatives, 2,9-Diphenyl-1,10-phenanthroline (DPP) distinguishes itself through a unique combination of steric hindrance and electronic properties conferred by the phenyl substituents at the 2 and 9 positions. This guide provides a comprehensive exploration of the crystal structure of DPP, delving into its synthesis, molecular architecture, and the profound implications of its solid-state arrangement on its diverse applications, from catalysis to the development of novel therapeutics.

I. Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating the crystal structure of this compound begins with its synthesis. While several synthetic routes exist, a common and effective strategy involves a cross-coupling reaction with a 2,9-dihalo-1,10-phenanthroline precursor.

A. Synthetic Pathway: A Step-by-Step Protocol

A prevalent method for synthesizing 2,9-disubstituted-1,10-phenanthrolines involves the nucleophilic substitution of a 2,9-dichloro-1,10-phenanthroline precursor with an organometallic reagent.[1] For the synthesis of DPP, a Suzuki or a similar cross-coupling reaction is often employed.

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

-

Preparation of the Reaction Vessel: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.

-

Reagent Addition: To the flask, add 2,9-dichloro-1,10-phenanthroline (1.0 eq), phenylboronic acid (2.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: A suitable solvent system, typically a mixture of toluene and ethanol, is added, followed by an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst and the organoboronic acid reagent, which are sensitive to oxygen and moisture.

-

Excess Phenylboronic Acid: A slight excess of the phenylboronic acid is used to ensure the complete consumption of the 2,9-dichloro-1,10-phenanthroline starting material.

-

Base: The base is essential for the activation of the boronic acid in the catalytic cycle of the Suzuki coupling.

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and efficient catalyst for Suzuki couplings, facilitating the formation of the new carbon-carbon bonds.

B. The Art of Crystallization: Obtaining Diffraction-Quality Crystals

The acquisition of high-quality single crystals is paramount for accurate X-ray diffraction analysis. For this compound, slow evaporation and vapor diffusion are effective techniques.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture. Good candidates include dichloromethane, chloroform, or a mixture of ethanol and toluene.

-

Vessel Preparation: Transfer the solution to a clean vial or small beaker.

-

Controlled Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals should form.

II. The Crystal Structure of this compound: A Detailed Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 229913.[2]

A. Crystallographic Data Summary

| Parameter | Value |

| CCDC Number | 229913 |

| Molecular Formula | C₂₄H₁₆N₂ |

| Molecular Weight | 332.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.081(4) Å |

| b | 25.491(8) Å |

| c | 14.263(5) Å |

| α | 90° |

| β | 92.84(3)° |

| γ | 90° |

| Volume | 4024(2) ų |

| Z | 4 |

B. Molecular Geometry: A Tale of Two Rings

The molecular structure of this compound is characterized by a nearly planar 1,10-phenanthroline core. The two phenyl groups at the 2 and 9 positions are twisted out of the plane of the phenanthroline ring. This torsion is a critical structural feature, arising from the steric repulsion between the hydrogen atoms on the phenyl rings and the hydrogen atoms on the phenanthroline core.

The planarity of the central phenanthroline moiety is crucial for its ability to intercalate into DNA, a property explored in the development of anticancer agents. The dihedral angles between the phenanthroline plane and the phenyl rings significantly influence the molecule's electronic properties and its coordination behavior.

C. Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing of this compound is governed by a network of non-covalent interactions. These include π-π stacking interactions between the aromatic phenanthroline cores of adjacent molecules and C-H···π interactions between the phenyl rings and neighboring phenanthroline systems. These interactions are crucial in determining the overall stability and physical properties of the crystalline material, such as its melting point and solubility.

III. Structure-Property Relationships: The Impact of Crystalline Architecture

The specific arrangement of atoms in the crystal lattice of this compound has profound consequences for its chemical and physical properties.

A. Coordination Chemistry: A Sterically Hindered Embrace

The bulky phenyl groups at the 2 and 9 positions create a sterically hindered coordination pocket around the nitrogen atoms. This has a significant impact on the geometry of the metal complexes it forms. For instance, in its copper(I) complex, [Cu(dpp)₂]⁺, the coordination geometry is a distorted tetrahedron.[3] This distortion is a direct result of the steric clash between the phenyl groups of the two ligands. In contrast, the copper(II) complex, [Cu(dpp)₂]²⁺, adopts a flattened tetrahedral geometry.[3] This structural flexibility is key to its application in photoredox catalysis, as the change in coordination geometry upon oxidation or reduction can facilitate catalytic cycles.

B. Photophysical Properties: The Role of Phenyl Twisting

The degree of twisting of the phenyl rings relative to the phenanthroline core influences the extent of π-conjugation in the molecule. This, in turn, affects its absorption and emission properties. The twisted conformation can lead to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation, which are often associated with interesting photophysical phenomena such as solvatochromism (a change in color with the polarity of the solvent). These properties are harnessed in the development of fluorescent probes and sensors.[4]

C. Implications for Drug Development

The ability of the planar phenanthroline core to intercalate with DNA, combined with the potential for the phenyl groups to engage in further interactions within the DNA grooves, makes DPP and its derivatives interesting candidates for anticancer drug design. Furthermore, their ability to chelate metal ions is relevant to the development of agents that can modulate the activity of metalloenzymes or act as carriers for radioactive metals in therapeutic applications.

IV. Conclusion: A Molecule of Designed Functionality

The crystal structure of this compound reveals a molecule of intricate design, where steric and electronic factors are finely tuned. The strategic placement of the phenyl groups not only dictates its solid-state packing but also profoundly influences its coordination chemistry, photophysical properties, and potential as a therapeutic agent. For researchers in materials science and drug development, a thorough understanding of this architectural blueprint is essential for the rational design of new catalysts, sensors, and medicines based on this versatile and powerful chelating ligand.

References

-

Miller, M. T., Gantzel, P. K., & Karpishin, T. B. (1998). Structures of the Copper(I) and Copper(II) Complexes of this compound: Implications for Excited-State Structural Distortion. Inorganic Chemistry, 37(9), 2285–2290. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline.

-

MDPI. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Crystals, 15(883). Retrieved from [Link]

-

RSC Publishing. (2017). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Dalton Transactions, 46(20), 6549-6561. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C24H16N2 | CID 11186609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structures of the Copper(I) and Copper(II) Complexes of this compound: Implications for Excited-State Structural Distortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

Navigating the Labyrinth: A Technical Guide to the Safe Handling of 2,9-Diphenyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Nuance and Significance

2,9-Diphenyl-1,10-phenanthroline, a sterically hindered aromatic chelating agent, presents a unique set of challenges and opportunities in the laboratory. Its rigid structure and the steric bulk of its phenyl groups at the 2 and 9 positions govern its coordination chemistry, making it a valuable ligand in catalysis, materials science, and drug development. However, as with any specialized chemical entity, a thorough understanding of its properties and a meticulous approach to its handling are paramount to ensuring the safety of personnel and the integrity of experimental outcomes. This guide, designed for the discerning scientist, moves beyond generic safety protocols to provide a nuanced, in-depth perspective on the safe and effective use of this compound. We will delve into the causality behind recommended procedures, grounding our advice in the established principles of chemical safety and the known characteristics of the broader phenanthroline family.

Section 1: Unveiling the Hazard Profile

1.1. Known and Inferred Hazards

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word associated with these classifications is "Warning" .

Drawing further insights from the well-documented hazards of the parent molecule, 1,10-phenanthroline, we must also consider the following potential hazards until specific toxicological data for the diphenyl derivative becomes available:

-

Acute Oral Toxicity: 1,10-phenanthroline is classified as toxic if swallowed.[1][2] Given the structural similarity, it is prudent to assume that this compound may also exhibit significant oral toxicity.

-

Aquatic Toxicity: 1,10-phenanthroline is very toxic to aquatic life with long-lasting effects.[1][2] It is crucial to prevent the release of this compound into the environment.

1.2. Physical and Chemical Properties: The Foundation of Safe Handling

Understanding the physical and chemical properties of a substance is the first step in predicting its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₆N₂ | PubChem |

| Molecular Weight | 332.41 g/mol | PubChem |

| Appearance | White to yellow powder or crystals | ChemicalBook |

| Melting Point | 186.0 to 190.0 °C | ChemicalBook |

| Boiling Point (Predicted) | 559.5 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.210 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Insoluble in water. Soluble in many organic solvents. | Inferred from structure |

Table 1: Physicochemical Properties of this compound

The high melting point and solid form at room temperature reduce the risk of inhalation of vapors, but fine powders can be easily aerosolized, necessitating careful handling to avoid dust formation.

Section 2: The Pillars of Protection: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when working with this compound.

2.1. Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of solid this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[3] The fume hood provides a physical barrier and actively removes airborne particulates from the user's breathing zone.

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces. This area should be clearly marked.

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be guided by a thorough risk assessment of the specific procedures being performed.

Caption: PPE Selection Workflow for this compound.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling and Storage